An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Phenoxyethanol-d2
An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Phenoxyethanol-d2
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route for Phenoxyethanol-d2 and the analytical methodologies required to ascertain its isotopic purity. Deuterium-labeled compounds, such as Phenoxyethanol-d2, are valuable tools in pharmaceutical research, particularly as internal standards for quantitative analysis by mass spectrometry (MS) and in studies of metabolic pathways.[1] This document details a proposed synthesis via the Williamson ether synthesis, followed by a rigorous analytical workflow employing High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the final product's isotopic enrichment and structural integrity. All quantitative data and experimental protocols are presented to facilitate replication and understanding by professionals in the field.
Introduction
Phenoxyethanol is a widely used preservative in cosmetics and pharmaceutical products, and it also serves as a solvent and perfume fixative.[2] The deuterated analogue, Phenoxyethanol-d2, where two hydrogen atoms on the ethylene glycol moiety are replaced by deuterium, is a valuable internal standard for pharmacokinetic and drug metabolism studies. The stability of the C-D bond compared to the C-H bond can also be exploited to investigate kinetic isotope effects.[3]
The utility of any deuterated standard is fundamentally dependent on its isotopic purity.[4] High isotopic enrichment is crucial for accurate quantification in isotope dilution mass spectrometry.[3] This guide outlines a robust method for the synthesis of Phenoxyethanol-d2 and a comprehensive analytical strategy to ensure its quality.
Synthesis of Phenoxyethanol-d2
A reliable method for the synthesis of ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or a suitable epoxide.[5][6][7] In this proposed synthesis, sodium phenoxide is reacted with a deuterated 2-carbon electrophile. While deuterated ethylene glycol or 2-chloroethanol could be used, the ring-opening reaction of an epoxide is often efficient. Therefore, the proposed synthesis utilizes ethylene-d4 oxide.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis proceeds in two main steps: the formation of sodium phenoxide from phenol, followed by its reaction with ethylene-d4 oxide to yield the desired product.
Step 1: Deprotonation of Phenol Phenol is deprotonated by a strong base, such as sodium hydride (NaH), to form the more nucleophilic sodium phenoxide.
Step 2: Nucleophilic Attack on Ethylene-d4 Oxide The resulting sodium phenoxide acts as a nucleophile, attacking one of the electrophilic carbons of ethylene-d4 oxide in an SN2 reaction. This opens the epoxide ring and forms the phenoxyethanol-d2 product after an aqueous workup.
Experimental Protocol: Synthesis of Phenoxyethanol-d2
Materials:
-
Phenol (C₆H₅OH)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethylene-d4 oxide (C₂D₄O), ≥98 atom % D[8]
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with phenol (1.0 equivalent).
-
Solvent Addition: Anhydrous THF is added to dissolve the phenol.
-
Formation of Sodium Phenoxide: Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until hydrogen gas evolution ceases, indicating the complete formation of sodium phenoxide.
-
Addition of Deuterated Reagent: The reaction mixture is cooled back to 0 °C. A solution of ethylene-d4 oxide (1.05 equivalents) in anhydrous THF is added dropwise via the dropping funnel.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 66 °C) for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of 1 M HCl to neutralize any unreacted sodium hydride and the resulting alkoxide. The mixture is then partitioned between dichloromethane and water.
-
Extraction and Washing: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield pure Phenoxyethanol-d2.
// Nodes start [label="Starting Materials:\n- Phenol\n- Sodium Hydride\n- Ethylene-d4 oxide\n- Anhydrous THF", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotonation [label="Step 1: Deprotonation\nPhenol + NaH in THF at 0°C to RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; na_phenoxide [label="Intermediate:\nSodium Phenoxide Solution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; sn2_reaction [label="Step 2: SN2 Reaction\nAdd Ethylene-d4 oxide\nReflux for 12-18h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\nQuench with 1M HCl", fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="Extraction & Washing\n- Dichloromethane\n- NaHCO₃ (aq), Brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; drying [label="Drying & Concentration\n- Dry with MgSO₄\n- Remove solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\nFlash Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Product:\nPhenoxyethanol-d2", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> deprotonation; deprotonation -> na_phenoxide; na_phenoxide -> sn2_reaction; sn2_reaction -> workup; workup -> extraction; extraction -> drying; drying -> purification; purification -> product; } }
Caption: A flowchart illustrating the major steps in the synthesis of Phenoxyethanol-d2.
Expected Yield and Purity
The following table summarizes the expected outcome of the synthesis.
| Parameter | Expected Value | Notes |
| Theoretical Yield | Calculated | Based on the limiting reagent (Phenol). |
| Actual Yield | 70-85% | Typical range for Williamson ether synthesis after purification. |
| Chemical Purity (by GC) | >99% | After flash column chromatography. |
| Isotopic Enrichment | >98% | Primarily dependent on the isotopic purity of the starting material. |
Isotopic Purity Analysis
A comprehensive analysis of isotopic purity requires a combination of analytical techniques to confirm both the degree and position of deuterium incorporation.[2] The primary methods employed are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful tool for determining the distribution of isotopologues in a sample by accurately measuring the mass-to-charge ratio (m/z) of the molecular ions.[9][10]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the purified Phenoxyethanol-d2 in a suitable solvent such as methanol or acetonitrile. Prepare a similar solution of a non-deuterated phenoxyethanol standard.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire full scan mass spectra in positive ion mode, focusing on the m/z range that includes the protonated molecular ions ([M+H]⁺) of both the deuterated and non-deuterated species.
-
Data Analysis:
-
Determine the exact mass of the [M+H]⁺ ion for the non-deuterated standard (C₈H₁₁O₂⁺, theoretical m/z 139.0759).
-
For the Phenoxyethanol-d2 sample, extract the ion chromatograms for the expected isotopologues:
-
d0 ([C₈H₁₁O₂]⁺): m/z ~139.0759
-
d1 ([C₈H₁₀DO₂]⁺): m/z ~140.0822
-
d2 ([C₈H₉D₂O₂]⁺): m/z ~141.0885
-
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each species to determine the isotopic purity.[11]
-
Expected Isotopic Distribution Data (HR-MS):
| Isotopologue | Species Formula | Expected m/z ([M+H]⁺) | Relative Abundance (%) |
| d0 | C₈H₁₀O₂ | 139.0759 | < 0.5% |
| d1 | C₈H₉DO₂ | 140.0822 | < 1.5% |
| d2 | C₈H₈D₂O₂ | 141.0885 | > 98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides crucial information about the structural integrity of the molecule and the specific locations of the deuterium atoms.[2] A combination of ¹H NMR and ²H NMR is ideal.
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample of Phenoxyethanol-d2 in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals in the regions of interest.
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Purpose: Confirm the overall structure. The signals corresponding to the protons on the ethylene glycol moiety (typically around δ 3.9-4.1 ppm) should be significantly diminished or absent compared to the spectrum of the non-deuterated standard. The aromatic proton signals should remain unchanged.
-
Quantitative ¹H NMR (qNMR): By comparing the integration of the residual proton signals in the deuterated positions to a non-deuterated position (e.g., aromatic protons), the isotopic enrichment can be calculated.
-
-
²H NMR (Deuterium NMR) Analysis:
-
Acquire a ²H NMR spectrum.
-
Purpose: Directly observe the deuterium nuclei. A signal in the region corresponding to the ethylene glycol moiety will confirm the presence and location of the deuterium atoms. This technique is highly effective for verifying the position of deuteration in highly enriched compounds.[12]
-
// Nodes start [label="Purified\nPhenoxyethanol-d2", fillcolor="#F1F3F4", fontcolor="#202124"]; split [label="Sample Aliquoting", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// HR-MS Branch hrms_prep [label="HR-MS Sample Prep\n(Dilute in Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hrms_acq [label="Data Acquisition\n(ESI-TOF/Orbitrap)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hrms_analysis [label="Data Analysis\n- Extract Ion Chromatograms\n- Integrate Peak Areas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hrms_result [label="Result:\nIsotopic Distribution\n(d0, d1, d2 abundances)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
// NMR Branch nmr_prep [label="NMR Sample Prep\n(Dissolve in CDCl₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr_acq [label="Data Acquisition\n(¹H NMR and ²H NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr_analysis [label="Spectral Analysis\n- ¹H: Signal reduction\n- ²H: Deuterium signal", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr_result [label="Result:\n- Structural Confirmation\n- Positional Verification", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
// Final Result final_report [label="Certificate of Analysis:\nIsotopic Purity Confirmed", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> split; split -> hrms_prep [label=" for MS"]; split -> nmr_prep [label=" for NMR"];
hrms_prep -> hrms_acq; hrms_acq -> hrms_analysis; hrms_analysis -> hrms_result;
nmr_prep -> nmr_acq; nmr_acq -> nmr_analysis; nmr_analysis -> nmr_result;
hrms_result -> final_report; nmr_result -> final_report; } }
Caption: The analytical workflow for the characterization of Phenoxyethanol-d2.
Conclusion
The synthesis and rigorous quality control of deuterated standards are paramount for their effective use in research and development. This guide provides a detailed framework for the synthesis of Phenoxyethanol-d2 via the Williamson ether synthesis and a comprehensive, dual-technique analytical approach for the verification of its isotopic purity and structural integrity. The combined use of HR-MS and NMR spectroscopy ensures a thorough characterization, providing researchers with a high-quality, reliable internal standard for demanding analytical applications. Adherence to these protocols will enable the production of Phenoxyethanol-d2 with high chemical and isotopic purity, suitable for its intended applications in drug development and metabolic research.
References
- 1. researchgate.net [researchgate.net]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ethylene-d4 oxide - Deuterated ethylene oxide, Oxirane-D4 [sigmaaldrich.com]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
